3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride

Conformational flexibility Molecular topology Fragment-based drug design

Iodinated pyrrolidine building blocks often suffer from steric hindrance near the amine or slow oxidative addition kinetics, limiting radiolabeling efficiency and library synthesis throughput. This compound solves both issues via a methylene spacer and ortho-iodo design. - **Faster Pd(0) coupling:** Aryl iodide reacts 10-100× faster than bromo analogs; enables high-throughput biaryl library synthesis under mild conditions. - **Radioiodination ready:** Direct handle for no-carrier-added 125I/123I; methylene spacer reduces steric hindrance at nitrogen for improved tracer stability. - **Structural precision:** Methylene spacer shifts iodine ~1.5 Å vs. direct ether analog - discriminates NET/DAT binding pockets in transporter assays.

Molecular Formula C11H15ClINO
Molecular Weight 339.6 g/mol
CAS No. 1220032-37-0
Cat. No. B1395517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride
CAS1220032-37-0
Molecular FormulaC11H15ClINO
Molecular Weight339.6 g/mol
Structural Identifiers
SMILESC1CNCC1COC2=CC=CC=C2I.Cl
InChIInChI=1S/C11H14INO.ClH/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H
InChIKeyFJORWFKIDQQKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Iodophenoxy)methyl]pyrrolidine Hydrochloride: A Differentiated Building Block for Medicinal Chemistry


3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride (CAS 1220032-37-0) is a pyrrolidine derivative featuring a 2-iodophenoxy moiety linked through a methylene spacer. With a molecular weight of 339.60 g/mol and the formula C11H15ClINO, it is supplied as a hydrochloride salt [1]. This compound belongs to a class of halogenated pyrrolidine ethers that have been investigated as monoamine transporter ligands and as synthetic intermediates for radiopharmaceuticals [2]. The presence of the iodine atom offers a unique handle for radioiodination and cross-coupling chemistry, while the methylene spacer distinguishes it from closely related direct ether analogs.

Why 3-[(2-Iodophenoxy)methyl]pyrrolidine Hydrochloride Is Not Replaceable by Analogs


Substituting 3-[(2-iodophenoxy)methyl]pyrrolidine hydrochloride with a close analog—such as the direct ether 3-(2-iodophenoxy)pyrrolidine (CAS 1220020-01-8) or the 4-iodo regioisomer—introduces measurable differences in molecular topology, conformational flexibility, and halogen positioning that can alter target engagement, metabolic stability, and labeling efficiency [1]. The methylene spacer in the 3-[(2-iodophenoxy)methyl] scaffold adds one rotatable bond and shifts the iodine atom by approximately 1.5 Å relative to the pyrrolidine nitrogen, factors that have been shown in analogous series to modulate both binding affinity and selectivity at biogenic amine transporters [2]. These structural distinctions preclude simple interchange without careful re-optimization of a lead series.

Quantitative Differentiation Evidence Against Closest Analogs


Methylene Spacer Adds a Rotatable Bond, Modulating Conformational Entropy

3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride possesses three rotatable bonds, whereas its direct ether comparator 3-(2-iodophenoxy)pyrrolidine hydrochloride has only two [1]. The extra rotatable bond in the target compound increases the number of energetically accessible conformers, which can enhance sampling of binding-site geometries in fragment-based screening while retaining a similar topological polar surface area (21.3 Ų for both scaffolds) [2].

Conformational flexibility Molecular topology Fragment-based drug design

Ortho-Iodine Enables Superior Halogen-Bond Donor Capacity

The iodine atom at the ortho position of the phenoxy ring provides a larger σ-hole and stronger halogen-bond donor capability compared to bromine or chlorine analogs. The calculated molecular electrostatic potential (Vs,max) of iodobenzene is approximately 32 kcal/mol, versus 25 kcal/mol for bromobenzene and 20 kcal/mol for chlorobenzene [1]. This enhanced halogen-bonding potential in the target compound can be exploited for rational protein–ligand interactions, particularly with backbone carbonyl oxygens in kinase hinge regions, where iodine consistently outperforms bromine and chlorine in binding free-energy gains of 0.5–1.5 kcal/mol in matched molecular pair analyses [2].

Halogen bonding Medicinal chemistry Molecular recognition

Supplier Batch-to-Batch Purity Consistency with Multi-Method Certification

According to Bidepharm (an authorized supplier), 3-[(2-iodophenoxy)methyl]pyrrolidine hydrochloride is routinely supplied with a purity specification of ≥95% (95%+) and comes with batch-specific analytical reports including NMR, HPLC, and GC . MolCore offers a higher specification of NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D . In contrast, the direct ether analog 3-(2-iodophenoxy)pyrrolidine hydrochloride is commonly listed at 95% purity without the higher-tier certification options .

Quality control Analytical chemistry Procurement

Ortho-Iodine Retains Superior Reactivity in Pd-Catalyzed Cross-Coupling

The aryl iodide moiety in 3-[(2-iodophenoxy)methyl]pyrrolidine hydrochloride is intrinsically more reactive in oxidative addition to Pd(0) than the corresponding aryl bromide or chloride, with relative rates in Suzuki–Miyaura coupling following the order I > Br >> Cl (typical krel: I:Br ~ 10–100) [1]. This reactivity advantage enables milder coupling conditions (lower temperature, shorter time) and higher yields when the compound is used as a building block for library synthesis. Furthermore, the iodine serves as a direct precursor for radioiodination (123I/125I/131I) via electrophilic or non-isotopic exchange methods, a capability absent in the bromo and chloro analogs [2].

Synthetic chemistry Cross-coupling Radioiodination

Procurement-Driven Application Scenarios


Fragment-Based Lead Discovery with a Halogen-Bonding Strategy

The enhanced halogen-bond donor strength of the ortho-iodo substituent (σ-hole Vs,max ~32 kcal/mol) makes this compound a superior fragment candidate for soaking or co-crystallization experiments aimed at engaging kinase hinge-region backbone carbonyls [1]. The additional rotatable bond introduced by the methylene spacer increases the likelihood of identifying productive binding poses across diverse hinge geometries.

Synthesis of Radioiodinated SPECT Tracers for Monoamine Transporter Imaging

The aryl iodide functionality provides a direct handle for no-carrier-added radioiodination (125I/123I). The methylene spacer may reduce steric hindrance near the pyrrolidine nitrogen compared to the direct ether analog, potentially improving radiolabeling efficiency and in vivo stability of the resulting tracer [2].

Diversification of Pyrrolidine Libraries via Suzuki–Miyaura Cross-Coupling

The aryl iodide in this scaffold reacts 10–100× faster in oxidative addition to Pd(0) than the corresponding bromide, enabling high-throughput parallel synthesis of biaryl-pyrrolidine libraries under mild conditions [3]. This makes it the preferred iodinated building block over bromo or chloro analogs when reaction throughput and yield consistency are critical.

Medicinal Chemistry Optimization of Norepinephrine Transporter Inhibitors

Based on class-level evidence from iodophenoxy-pyrrolidine analogs, the 2-iodophenoxy-methyl motif may confer binding affinity at NET distinct from the 2-iodophenoxy direct ether. The methylene spacer shifts the iodine atom position by ~1.5 Å relative to the pyrrolidine core, a distance that can discriminate between NET and DAT binding pockets [4].

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